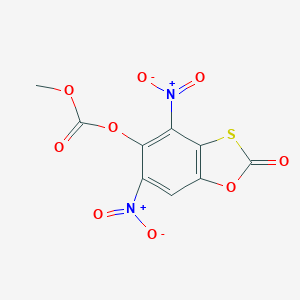
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the hydrazinecarboxamide moiety: This can be synthesized by reacting hydrazine derivatives with carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone shares structural similarities with other hydrazinecarboxamide derivatives and nitrophenyl compounds.
Other furan derivatives: Compounds with furan rings and various substituents.
Uniqueness
- The unique combination of the furan ring, nitrophenyl group, and hydrazinecarboxamide moiety in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4g/mol |
IUPAC Name |
1-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C20H18N4O4/c1-13-10-17(18(24(26)27)11-14(13)2)19-9-8-16(28-19)12-21-23-20(25)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,22,23,25)/b21-12+ |
InChI Key |
ZDAXKLYQXMMVIW-CIAFOILYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B391606.png)
![2-[(2,5-Dibromobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391602.png)
![4-(Dimethylamino)benzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B391604.png)

![2,4-Dichlorobenzaldehyde [4-(4-iodophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391629.png)
![4-({[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl)phenyl 3-bromobenzoate](/img/structure/B391630.png)
![13-(1-Adamantylmethyl)-9,10-dihydro-12,14-oxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B391633.png)
![N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide](/img/structure/B391634.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B391618.png)
![5-(3-Fluorobenzylidene)-3-([2-(trifluoromethyl)anilino]methyl)rhodanine](/img/structure/B391622.png)
![5-{[(2-methoxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B391623.png)
![N-[4-(benzyloxy)benzylidene]-N-[4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-yl]amine](/img/structure/B391626.png)
